molecular formula C20H26N4O4 B12156671 2-Hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-diazaspiro[4.4]non-1-en-4-one

2-Hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B12156671
M. Wt: 386.4 g/mol
InChI Key: CKDKCSFJZUACBU-UHFFFAOYSA-N
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Description

2-Hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-diazaspiro[44]non-1-en-4-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the spirocyclic core, which can be derived from commercially available precursors.

    Formation of the Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction involving 2-methoxyphenylpiperazine.

    Coupling Reaction: The key step involves coupling the piperazine derivative with the spirocyclic core under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: mCPBA, KMnO₄ (potassium permanganate)

    Reduction: NaBH₄ (sodium borohydride), LiAlH₄ (lithium aluminium hydride)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary alcohols

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

Biologically, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development. It may exhibit activities such as enzyme inhibition or receptor modulation.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For instance, the piperazine moiety is known for its presence in various pharmacologically active compounds, suggesting possible applications in treating neurological disorders or infections.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-diazaspiro[4.4]non-1-en-4-one would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The spirocyclic structure may enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-diazaspiro[4.4]non-1-en-4-one
  • 2-Hydroxy-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-diazaspiro[4.4]non-1-en-4-one

Uniqueness

The uniqueness of 2-Hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-diazaspiro[4.4]non-1-en-4-one lies in its specific substitution pattern, which may confer distinct biological properties compared to its analogs. The presence of the methoxy group could influence its pharmacokinetic properties, such as solubility and metabolic stability.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C20H26N4O4/c1-28-16-7-3-2-6-15(16)22-10-12-23(13-11-22)17(25)14-24-18(26)20(21-19(24)27)8-4-5-9-20/h2-3,6-7H,4-5,8-14H2,1H3,(H,21,27)

InChI Key

CKDKCSFJZUACBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4(CCCC4)NC3=O

Origin of Product

United States

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